

# NRX-103095: A Comparative Guide to Combination Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | NRX-103095 |           |
| Cat. No.:            | B10854704  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **NRX-103095**, a novel molecular glue that enhances the degradation of mutant  $\beta$ -catenin, and explores its potential in combination with other anti-cancer agents. While clinical data on **NRX-103095** combinations is not yet available, this document synthesizes preclinical findings for analogous Wnt/ $\beta$ -catenin pathway inhibitors to project potential synergistic interactions and guide future research.

## **Introduction to NRX-103095**

**NRX-103095** is a first-in-class small molecule that enhances the protein-protein interaction between the oncogenic transcription factor  $\beta$ -catenin and its E3 ligase, SCF $\beta$ -TrCP.[1][2] This potentiation of binding leads to the ubiquitylation and subsequent proteasomal degradation of mutant  $\beta$ -catenin.[3] The Wnt/ $\beta$ -catenin signaling pathway is aberrantly activated in numerous cancers, most notably in colorectal cancer, where it is a key driver of tumorigenesis.[3] By selectively targeting the degradation of pathogenic  $\beta$ -catenin, **NRX-103095** presents a promising therapeutic strategy.[1][2]

#### Mechanism of Action:

**NRX-103095** acts as a "molecular glue," fitting into the interface between phosphorylated  $\beta$ -catenin and the  $\beta$ -TrCP substrate-binding domain. This enhances the binding affinity, particularly for  $\beta$ -catenin mutants that are otherwise poorly recognized by the E3 ligase, thereby promoting their degradation.[1][2]









Click to download full resolution via product page

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]
- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. parabilismed.com [parabilismed.com]
- To cite this document: BenchChem. [NRX-103095: A Comparative Guide to Combination Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854704#nrx-103095-in-combination-with-other-anti-cancer-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com